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Compound of Interest

Compound Name: Antroquinonol

Cat. No.: B1665121

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical and preclinical data
on Antroquinonol for the treatment of metastatic pancreatic cancer. The information is
intended to guide further research and development of this novel therapeutic agent.

Introduction

Antroquinonol is a novel small molecule drug that has demonstrated promising anti-cancer
activities.[1] It is currently under investigation as a potential treatment for various malignancies,
including metastatic pancreatic cancer.[2] The U.S. Food and Drug Administration (FDA) and
the European Medicines Agency (EMA) have granted Orphan Drug Designation to
Antroquinonol for the treatment of pancreatic cancer.[1] This document summarizes the
available data from a key Phase I/l clinical trial and preclinical studies.

Mechanism of Action

Preclinical studies have elucidated that Antroquinonol exerts its anti-cancer effects through
the modulation of several key signaling pathways implicated in pancreatic cancer
pathogenesis. The primary mechanisms include:

e Inhibition of the PISK/Akt/mTOR Pathway: Antroquinonol has been shown to inhibit the
phosphatidylinositol 3-kinase (P13K)/Akt/mammalian target of rapamycin (mTOR) signaling
cascade.[1][3] This pathway is crucial for cell growth, proliferation, and survival. By blocking
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this pathway, Antroquinonol can induce G1 cell cycle arrest and ultimately lead to apoptosis
in pancreatic cancer cells.

« Inhibition of Ras and Rho Signaling: Antroquinonol has been found to inhibit the activity of
Ras and Rho small GTP-binding proteins. It achieves this by inhibiting protein
isoprenyltransferases, such as farnesyltransferase and geranylgeranyltransferase-I, which
are essential for the activation of these signaling proteins. Given that over 90% of pancreatic
adenocarcinomas harbor activating mutations in the KRAS gene, this represents a significant

therapeutic target.

 Induction of Apoptosis, Autophagy, and Senescence: Through its effects on the
aforementioned signaling pathways, Antroquinonol promotes cancer cell death through
multiple mechanisms, including apoptosis, autophagy, and senescence.
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Figure 1: Simplified signaling pathway of Antroquinonol in pancreatic cancer.

Clinical Trial Data

A Phase I/l clinical trial (NCT03310632) evaluated the safety and efficacy of Antroquinonol in
combination with standard-of-care chemotherapy (nab-paclitaxel and gemcitabine) for patients
with previously untreated metastatic pancreatic cancer.
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A total of 55 patients with chemo-naive, metastatic pancreatic ductal adenocarcinoma were
enrolled across Phase | (15 patients) and Phase Il (40 patients) of the study.

The study followed a dose-escalation design in Phase | to determine the maximum tolerated
dose (MTD) of Antroquinonol, which was established at 300 mg taken orally three times a day
(tid). In Phase Il, patients received Antroquinonol at the MTD in combination with the standard
regimen of nab-paclitaxel (125 mg/m?) and gemcitabine (1000 mg/m?) administered on days 1,
8, and 15 of a 28-day cycle.

The combination therapy demonstrated a significant improvement in survival outcomes
compared to historical data for standard treatments.

] ) Gemcitabine
Efficacy Antroquinonol Gem/Nab-P Al FOLFIRINOX
one
Endpoint + Gem/Nab-P (Historical) . . (Historical)
(Historical)

Median Overall

) 14.1 months 8.5 months 6.7 months 11.1 months
Survival (mOS)
12-Month OS
62.2% 35% 22% 48%
Rate
6-Month OS
85.5% 67% 55% 76%
Rate
Median

Progression-Free 5.3 months - - -
Survival (MPFES)

6-Month PFS
Rate

40% - - -

The addition of Antroquinonol to the standard chemotherapy regimen was generally well-
tolerated and was associated with a reduction in certain hematological adverse events
compared to historical data for nab-paclitaxel and gemcitabine alone.
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Antroquinonol + Gem/Nab-

Adverse Event (All Grades) - Gem/Nab-P (Historical)
Neutropenia 50% 73%
Thrombocytopenia 33% 74%
Anemia 18% 97%
Fatigue 48% 59%
Peripheral Neuropathy 18% 54%
Vomiting 73% 36%
Diarrhea 60% 44%

While gastrointestinal discomforts such as vomiting and diarrhea were increased in the
Antroquinonol arm, they were reported to be manageable.

Experimental Protocols

1. Study Design:

e A Phase I/ll, open-label, single-arm, multicenter study.

e Phase I: A 3+3 dose-escalation design to determine the MTD of Antroquinonol.
e Phase II: Expansion cohort at the MTD to evaluate efficacy and safety.

2. Patient Population:

e Inclusion Criteria:

[¢]

Histologically or cytologically confirmed metastatic pancreatic adenocarcinoma (Stage V).

[e]

No prior systemic chemotherapy for metastatic disease.

o

Measurable disease as per RECIST v1.1.

[¢]

ECOG performance status of O or 1.
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o Adequate organ and bone marrow function.

Exclusion Criteria:
o Prior treatment with nab-paclitaxel or gemcitabine.
o Known brain metastases.
o Significant cardiovascular disease.
. Treatment:
Phase I:
o Antroquinonol administered orally at escalating doses (starting from 200 mg tid).

o Nab-paclitaxel (125 mg/m2) and gemcitabine (1000 mg/m?2) administered intravenously on
days 1, 8, and 15 of a 28-day cycle.

Phase II:

o Antroquinonol administered orally at the MTD (300 mg tid).

o Nab-paclitaxel and gemcitabine administered as in Phase I.

o Treatment continued until disease progression or unacceptable toxicity.
. Assessments:

Safety: Monitored through physical examinations, vital signs, laboratory tests, and adverse
event reporting according to NCI CTCAE.

Efficacy:
o Tumor assessments (CT or MRI) performed at baseline and every 8 weeks.

o Primary endpoints: Median Progression-Free Survival (PFS) and 6-month PFS rate.
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o Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR),
and Disease Control Rate (DCR).

Screening & Enrollment
Patient Screening
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anormed ConsenD
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Figure 2: Workflow of the Phase I/ll clinical trial of Antroquinonol.

Preclinical Studies

In preclinical models, Antroquinonol demonstrated concentration-dependent inhibition of cell
proliferation in PANC-1 and AsPC-1 human pancreatic cancer cell lines. It was shown to induce
G1 arrest of the cell cycle, followed by apoptosis. However, it is noteworthy that one study
reported minimal in vitro and in vivo antitumor activity of a synthetically produced
Antroquinonol in their preclinical models, which contrasts with other published data. This
highlights the importance of further investigation into the optimal preclinical models and dosing
schedules.

Conclusion and Future Directions

The combination of Antroquinonol with nab-paclitaxel and gemcitabine has shown promising
efficacy in a Phase I/l clinical trial for metastatic pancreatic cancer, with a notable improvement
in overall survival and a manageable safety profile. The unique mechanism of action, targeting
key oncogenic pathways, positions Antroquinonol as a potentially valuable addition to the
therapeutic armamentarium for this challenging disease. Further investigation in larger,
randomized controlled trials is warranted to confirm these findings and to fully elucidate the role
of Antroquinonol in the treatment of metastatic pancreatic cancer. A global Phase Il study is
reportedly in development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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« 3. Antroquinonol, a natural ubiquinone derivative, induces a cross talk between apoptosis,
autophagy and senescence in human pancreatic carcinoma cells - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Antroquinonol for
Metastatic Pancreatic Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665121#antroquinonol-for-metastatic-pancreatic-
cancer-clinical-trial]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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